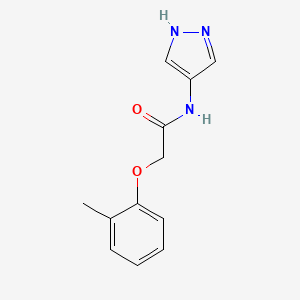
n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Acylation: The pyrazole derivative is then acylated with an appropriate acyl chloride to introduce the acetamide group.
Etherification: The final step involves the etherification of the acetamide with o-tolyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the tolyl group.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or ether linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized pyrazole derivatives, carboxylic acids.
Reduction Products: Amines, reduced pyrazole derivatives.
Substitution Products: Substituted acetamides, ethers.
Applications De Recherche Scientifique
n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(1h-Pyrazol-4-yl)-2-(p-tolyloxy)acetamide
- n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide
- n-(1h-Pyrazol-4-yl)-2-(phenoxy)acetamide
Uniqueness
The uniqueness of n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-4-2-3-5-11(9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
CSNRCYCEZGHGRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















